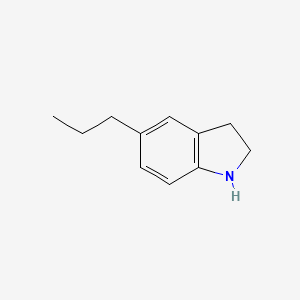

5-propyl-2,3-dihydro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

5-propyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C11H15N/c1-2-3-9-4-5-11-10(8-9)6-7-12-11/h4-5,8,12H,2-3,6-7H2,1H3 |

InChI Key |

YKJZILGFXRKGLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC2=C(C=C1)NCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Propyl 2,3 Dihydro 1h Indole and Analogous Dihydroindoles

Classical and Named Reactions in Dihydroindole Synthesis

Classical methods for indole (B1671886) synthesis can often be modified or interrupted to yield the corresponding dihydroindole core. These established reactions provide a foundational toolkit for the construction of these saturated heterocyclic systems.

Adaptations of Fischer Indole Synthesis for Dihydroindoles

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, traditionally converts arylhydrazones of aldehydes or ketones into indoles under acidic conditions. stackexchange.comwikipedia.org The mechanism involves the formation of a phenylhydrazone, which, after protonation, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form a di-imine intermediate. stackexchange.com Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. stackexchange.com

To access dihydroindoles, a "reductive interrupted Fischer indolization" process has been developed. nih.govacs.org This strategy aims to halt the reaction cascade after the initial cyclization and before the final aromatization step. The key is the selective reduction of the intermediate imine or indolenine. nih.govacs.orgresearchgate.net For instance, the Fischer reaction of a suitable ketone can be guided to yield a pentacyclic indolenine, which is then chemoselectively reduced to the dihydroindole framework. nih.govacs.org A key observation was that prolonged reaction times and specific solvent choices, like isopropanol, could facilitate a Meerwein–Ponndorf–Verley type reduction of the imine moiety, leading to the desired dihydroindole. nih.gov

For the synthesis of 5-propyl-2,3-dihydro-1H-indole, this would hypothetically involve the reaction of 4-propylphenylhydrazine with a suitable two-carbon aldehyde or ketone equivalent. The resulting hydrazone would be subjected to acidic conditions to promote cyclization, followed by a carefully controlled reduction to prevent aromatization.

Table 1: Key Steps in Reductive Interrupted Fischer Indolization

| Step | Description | Intermediate |

| 1. Hydrazone Formation | Reaction of an arylhydrazine with a ketone or aldehyde. | Arylhydrazone |

| 2. Cyclization | Acid-catalyzed rearrangement and cyclization. | Indolenine/Imine |

| 3. Reductive Trapping | Chemoselective reduction of the C=N bond before aromatization. | Dihydroindole |

This table summarizes the conceptual stages of the reductive interrupted Fischer indolization process.

Reductive Cyclization Pathways for Dihydroindole Formation

Reductive cyclization represents a direct and versatile approach to dihydroindoles, starting from ortho-substituted nitroarenes or other precursors that can form the five-membered ring upon reduction. A common strategy involves the intramolecular cyclization of a suitably functionalized aniline (B41778) derivative.

For example, the synthesis of dihydroindoles can be achieved through the reductive cyclization of compounds like 2-(2-nitrophenyl)acetaldehyde. acs.org Catalytic hydrogenation, often using gold nanoparticles, can chemoselectively reduce the nitro group to an amine, which then undergoes intramolecular cyclization and further reduction to the dihydroindole. acs.org

Another pathway involves the cyclization of o-halostyrenes with amines. acs.org While often transition-metal-catalyzed, metal-free versions using strong bases like potassium tert-butoxide can proceed via an aryne intermediate, followed by intramolecular attack of the amine to form the dihydroindole ring. acs.org

To synthesize this compound, a potential precursor would be 1-(2-halo-4-propylphenyl)ethanol or a related derivative. Treatment with an amine source under conditions promoting intramolecular cyclization and reduction would yield the target compound.

Modern Catalytic and Cascade Strategies for Dihydroindole Construction

Modern synthetic chemistry offers powerful catalytic systems and cascade reactions that enable the efficient and selective synthesis of complex molecules like dihydroindoles, often with high stereocontrol.

Transition-Metal-Catalyzed Approaches (e.g., Rhodium(II)-Catalyzed)

Transition metals, particularly palladium and rhodium, are extensively used in the synthesis of indole and dihydroindole derivatives. mdpi.com Rhodium(II) catalysts, for example, have proven highly effective in constructing fused dihydroindole systems through the decomposition of N-sulfonyl-1,2,3-triazoles. mdpi.comuantwerpen.beresearchgate.netthieme-connect.com This process involves the formation of an α-imino rhodium carbene intermediate, which then undergoes an intramolecular [3+2] annulation reaction with a tethered aryl ring to form the dihydroindole core. mdpi.comuantwerpen.be The reaction conditions, such as temperature and the choice of catalyst, can be tuned to control the outcome and yield. uantwerpen.bethieme-connect.com

While these methods typically yield complex, fused polycyclic systems, the underlying principle of metal-catalyzed C-H activation or annulation could be adapted for simpler dihydroindoles. For instance, a domino Heck-cyanation cascade catalyzed by palladium has been used to synthesize 3-cyanomethyl-2,3-dihydroindoles from o-bromophenyl methallyl ethers. koreascience.kr

Organocatalytic and Anionic Cascade Reactions in Dihydroindole Synthesis

Organocatalysis provides a metal-free alternative for the enantioselective synthesis of dihydroindoles. Chiral phosphoric acids and amine-based catalysts, like diphenylprolinol ether, have been successfully employed. researchgate.netacs.orgnih.gov For example, an enantioselective Friedel-Crafts alkylation of 4,7-dihydroindoles with α,β-unsaturated aldehydes, promoted by an organocatalyst, yields 2-substituted 4,7-dihydroindoles with high enantioselectivity. acs.orgnih.gov These intermediates can then be readily aromatized to the corresponding indoles. acs.org

Anionic cascade reactions have also been instrumental in the rapid assembly of complex, stereochemically rich indole alkaloid skeletons that contain a dihydroindole core. nih.govresearchgate.net These cascades often involve a sequence of reactions, such as Michael additions and aldol (B89426) reactions, initiated by a strong base, to build up the polycyclic framework in a single pot. nih.govbaranlab.org This approach highlights the power of cascade strategies to generate molecular complexity efficiently. nih.gov

Chemoselective Functional Group Reductions to Dihydroindoles

One of the most direct routes to dihydroindoles is the chemoselective reduction of the corresponding indole. The indole ring is relatively stable, but its heterocyclic portion can be reduced under specific conditions. bhu.ac.in Catalytic hydrogenation using reagents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid can selectively reduce the pyrrole (B145914) ring of indole to afford indoline (B122111) (2,3-dihydroindole). bhu.ac.in

Alternatively, dihydroindoles can be synthesized from more oxidized precursors like 2-oxindoles. mdpi.comresearchgate.netnih.gov Various reducing agents, including boron hydrides (e.g., NaBH₄ with I₂ to generate BH₃ in situ), can effectively reduce the amide and other functional groups present in polyfunctional 2-oxindoles to yield the corresponding dihydroindole derivatives. mdpi.comnih.gov The choice of reducing agent and conditions is crucial for achieving chemoselectivity, especially when other reducible groups are present in the molecule. mdpi.comresearchgate.net

For the specific synthesis of this compound, a straightforward approach would be the selective reduction of 5-propyl-1H-indole.

Table 2: Selected Reagents for Dihydroindole Synthesis via Reduction

| Precursor | Reagent/Catalyst | Product | Reference |

| Indole | NaCNBH₃ / CH₃COOH | Indoline | bhu.ac.in |

| 2-Oxindole derivatives | NaBH₄ / I₂ (in situ BH₃) | 2,3-Dihydroindole derivatives | mdpi.comnih.gov |

| (2-Nitroaryl)alkynes | Au/Fe₂O₃, H₂ | 2-Substituted Indoles | acs.org |

| o-Halostyrenes | Amines, KOt-Bu | N-Substituted 2,3-Dihydroindoles | acs.org |

This table provides examples of precursor types and the reagents used to synthesize dihydroindoles through reductive methods.

Direct Functionalization and Alkylation Methods on Dihydroindole Scaffolds

Direct functionalization of the dihydroindole core, particularly on the benzenoid ring, presents a synthetic challenge due to the multiple reactive sites. However, modern synthetic chemistry has produced several effective methods for the regioselective introduction of alkyl groups, such as a propyl group, onto the dihydroindole scaffold. These methods primarily involve Carbon-Hydrogen (C-H) functionalization and various alkylation strategies.

The direct functionalization of C-H bonds is a powerful tool in organic synthesis as it allows for the construction of complex molecules in a more atom- and step-economical manner. In the context of dihydroindoles, C-H functionalization can be directed to specific positions on the benzene (B151609) ring, enabling the synthesis of derivatives like this compound.

Transition-metal catalysis is a prominent strategy for achieving regioselective C-H functionalization. For instance, ruthenium(II)-catalyzed reactions have been shown to effect direct diamidation at the C4 and C5 positions of 3-carbonylindoles. nih.gov This demonstrates the feasibility of functionalizing the benzenoid ring of the indole scaffold. While this example leads to amides, the underlying principle of metal-catalyzed C-H activation can be adapted for alkylation.

Another relevant approach is the rhodium(II)-catalyzed remote C-H alkylation of protic indoles with diazo compounds. snnu.edu.cn This method has demonstrated C6 selectivity, which is a rare site for functionalization, and the regioselectivity is influenced by hydrogen-bonding directing effects. snnu.edu.cn Such strategies could potentially be adapted for the C5 propylation of dihydroindoles by careful selection of catalysts, directing groups, and reaction conditions. The development of these C-H activation methods provides a pathway to novel dihydroindole derivatives that were previously difficult to access.

Regioselective alkylation, particularly at the C5 position of the dihydroindole nucleus, is a more direct and commonly employed route for the synthesis of compounds such as this compound. The Friedel-Crafts reaction and its variations are central to this approach.

A notable example is the Zn(OTf)₂-catalyzed Michael-type Friedel-Crafts alkylation of N-benzylindolines with aryl-nitroolefins, which yields C5-alkylated indolines with high selectivity. acs.org The reaction proceeds through the nucleophilic addition of the indoline at the C5 position to the activated nitroolefin. acs.org The tertiary nitrogen of the indoline is thought to direct the substitution to the para-position (C5). acs.org This method provides a direct and practical route to a variety of C5-alkylated indolines. acs.org The N-benzyl protecting group can subsequently be removed to afford the free N-H indoline. acs.org

The scope of this C5-alkylation has been explored with various substituted N-benzylindolines and nitroolefins, consistently affording the C5-alkylated products in good to excellent yields.

Table 1: Zn(OTf)₂-Catalyzed C5-Alkylation of N-Benzylindolines with Nitroolefins

| N-Benzylindoline Substituent | Nitroolefin Substituent | Yield (%) |

|---|---|---|

| H | 4-Me | 91 |

| H | 4-OMe | 92 |

| H | 4-F | 99 |

| H | 4-Cl | 95 |

| H | 4-Br | 96 |

| H | 2-Cl | 85 |

| 7-Me | H | 87 |

| 7-F | H | 93 |

Data sourced from a study on C5-alkylated indolines/indoles. acs.org

For the introduction of a simple propyl group, one could envision a similar Friedel-Crafts approach using a suitable propylating agent. The choice of Lewis acid and reaction conditions would be critical to ensure high regioselectivity for the C5 position.

Stereoselective alkylation becomes important when a chiral center is generated during the reaction. While the synthesis of this compound itself does not create a new stereocenter at the 5-position, the synthesis of more complex analogs often requires control of stereochemistry. Enantioselective Friedel-Crafts alkylation reactions of indoles are a powerful method for preparing enantiomerically pure substituted indoles and their derivatives. araid.esacs.org These methods often employ chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to control the stereochemical outcome of the reaction. acs.org Such strategies can be applied to the synthesis of chiral dihydroindole derivatives bearing a propyl or other alkyl substituent.

Chemical Reactivity and Transformation Pathways of Dihydroindole Systems

Reactivity at the Dihydroindole Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of the dihydroindole ring behaves as a typical secondary aryl amine. Its lone pair of electrons makes it a potent nucleophilic center, readily participating in a variety of bond-forming reactions.

N-Alkylation and N-Arylation: The dihydroindole nitrogen can be alkylated or arylated to introduce a wide range of substituents. N-alkylation can be achieved using alkyl halides, though this may require elevated temperatures. bhu.ac.in More efficient and milder methods have been developed, such as using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com Palladium-catalyzed reactions have also been employed to facilitate the N-alkylation of indolines. bohrium.com To prevent undesired side reactions during other transformations, the nitrogen is often protected, for instance with a Boc (tert-butoxycarbonyl) group, which can be introduced under standard conditions. nih.gov

N-Acylation: The nucleophilic nitrogen reacts readily with acylating agents such as acyl chlorides and anhydrides to form the corresponding N-acyl dihydroindoles (amides). researchgate.net This reaction typically proceeds in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acid byproduct. researchgate.net N-acylation is a key step in the synthesis of various complex heterocyclic systems, including pyrazino[1,2-a]indol-4-ones. nih.gov One-pot procedures involving N-acylation followed by intramolecular cyclization and oxidation have been developed to create structurally diverse molecules from dihydroindole precursors. nih.gov

Table 1: Representative Reactions at the Dihydroindole Nitrogen (N-1)

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Dimethyl Carbonate, DABCO (cat.) | N-Methyl Dihydroindole | google.com |

| N-Alkylation | Dibenzyl Carbonate, DABCO (cat.) | N-Benzyl Dihydroindole | google.com |

| N-Acylation | Acyl Chlorides/Anhydrides, Pyridine | N-Acyl Dihydroindole | |

| N-Acylation | Acetyl Chloride, Triethylamine | N-Acetyl Dihydroindole | researchgate.net |

| Boc-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N-Boc Dihydroindole | nih.gov |

Reactivity of the Saturated Pyrroline (B1223166) Ring (C2-C3)

The saturated C2-C3 bond in the pyrroline portion of the dihydroindole scaffold is significantly less reactive than the corresponding double bond in indole (B1671886). However, this part of the molecule can still be a site of important chemical transformations.

Functionalization at the C2 and C3 positions is often achieved through multi-step sequences or under specific catalytic conditions. For instance, dearomative hydroacylation of indoles using aldehydes can produce 2-acylindolines, demonstrating a method to introduce functionality at the C2 position. researchgate.net While starting from the aromatic indole, the product is a functionalized dihydroindole.

Oxidation is a key reaction of the pyrroline ring, often involving the C2 position. Dihydroindoles can be oxidized to 2-oxindoles, which incorporates a carbonyl group at C2. nih.gov This transformation highlights the susceptibility of the C2 methylene (B1212753) group, which is adjacent to the nitrogen atom, to oxidation. In the case of 3,3-disubstituted dihydroindoles, oxidation to the corresponding 2-oxindole can occur without aromatization. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Moiety (e.g., C-5 Position)

The benzene ring of the dihydroindole system is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effect of the adjacent nitrogen atom. The lone pair on the nitrogen increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.

Electrophilic Aromatic Substitution (EAS): The amino group is a strong ortho-, para-director. Consequently, electrophilic substitution on the unsubstituted dihydroindole ring occurs preferentially at the C-6 position (para to the nitrogen). In the case of 5-propyl-2,3-dihydro-1H-indole, the situation is influenced by two activating, ortho-, para-directing groups: the amine at position 1 and the propyl group at position 5. The powerful activating effect of the amine nitrogen strongly directs incoming electrophiles to positions C-4 and C-6. The propyl group also directs to these same positions (ortho and para to itself). This alignment of directing effects results in a strong preference for electrophilic substitution at the C-4 and C-6 positions. Common EAS reactions include halogenation (using Cl₂, Br₂), nitration (using HNO₃), and sulfonation.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic substitution on the non-activated, electron-rich benzene ring of dihydroindole is generally unfavorable. conicet.gov.ar Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction. libretexts.org Therefore, for a molecule like this compound, which contains only electron-donating groups on the benzene ring, NAS is not a viable pathway under normal conditions.

Table 2: Electrophilic Aromatic Substitution (EAS) on Dihydroindoles

| Reaction Type | Typical Reagents | Product Type | Reference |

|---|---|---|---|

| Halogenation | Cl₂, Br₂ | Halogenated Dihydroindole | |

| Nitration | HNO₃, H₂SO₄ | Nitro-Dihydroindole | |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | Alkylated Dihydroindole | acs.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylated Dihydroindole |

Redox Chemistry of the Dihydroindole Core and its Derivatives

Redox reactions are among the most important transformations of the dihydroindole scaffold. The ability to easily interconvert between dihydroindoles and their aromatic indole counterparts is a cornerstone of their synthetic utility.

Oxidation (Dehydrogenation): The most common reaction of dihydroindoles is their oxidation, or dehydrogenation, to form the corresponding aromatic indole. researchgate.net This aromatization is a thermodynamically favorable process and can be accomplished with a wide variety of oxidizing agents. Palladium on carbon (Pd/C) is a classic and effective reagent for this transformation. researchgate.net Other successful reagents include palladium dichloride, p-benzoquinone, and copper-based catalysts. researchgate.netacs.orgorganic-chemistry.org Dihydroindoles are often stable in the solid phase but can be sensitive to oxidation in solution, sometimes leading to spontaneous aromatization. nih.gov

As mentioned previously, oxidation can also occur at the C2 position to yield oxindoles. The choice of oxidant and substrate can determine whether aromatization to an indole or oxidation to an oxindole (B195798) occurs. For example, 3,3-disubstituted indolines, which cannot aromatize without rearrangement, are often oxidized to 2-oxindoles. nih.gov

Reduction: While dihydroindole is itself a reduced form of indole, the benzene ring can undergo further reduction under specific conditions. For example, the reduction of an indole with lithium in liquid ammonia (B1221849) can reduce the benzene ring to afford a 4,7-dihydroindole. bhu.ac.in The dihydroindole core itself can be reduced to form fully saturated derivatives, though this is less common than its oxidation.

Table 3: Common Redox Reactions of the Dihydroindole System

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Oxidation to Indole | Palladium on Carbon (Pd/C) | Indole | researchgate.net |

| Oxidation to Indole | Palladium Dichloride (PdCl₂) | Indole | researchgate.net |

| Oxidation to Indole | p-Benzoquinone | Indole | acs.org |

| Oxidation to Indole | Copper catalyst, O₂ | Indole | organic-chemistry.org |

| Oxidation to 2-Oxindole | Various oxidizing agents | 2-Oxindole | nih.gov |

Ring-Opening and Ring-Contraction/Expansion Reactions of Dihydroindoles

Ring-opening and rearrangement reactions of the stable dihydroindole core are less common compared to its aromatic indole counterpart but represent advanced strategies for synthesizing different heterocyclic structures.

While direct ring-opening of the dihydroindole itself is not frequently reported, transformations of its oxidized derivatives can involve such steps. For example, isatin (B1672199) (2,3-dioxo-dihydroindole) derivatives can undergo base-catalyzed ring-opening and subsequent condensation with carbonyl compounds in the Pfitzinger reaction to yield quinoline (B57606) carboxylic acids.

Computational Chemistry and Theoretical Investigations of Dihydroindole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of organic compounds, including the dihydroindole scaffold.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as the ground-state geometry. For 5-propyl-2,3-dihydro-1H-indole, this involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Table 1: Predicted Geometrical Parameters for a Dihydroindole Ring System

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C(Ar)-C(Ar) | ~1.39 Å |

| C(Ar)-N | ~1.40 Å | |

| N-C(sp³) | ~1.47 Å | |

| C(sp³)-C(sp³) | ~1.54 Å | |

| Bond Angle | C-N-C | ~109° |

| N-C-C | ~103° | |

| Dihedral Angle | C-N-C-C | Variable (defines ring pucker) |

Note: These are representative values for a generalized dihydroindole system based on DFT calculations and may vary for this compound.

The electronic structure of a molecule governs its reactivity. DFT is used to calculate the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP map uses a color scale to indicate electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. For this compound, the nitrogen atom and the aromatic ring are expected to be electron-rich sites.

Table 2: Representative Electronic Properties for a Substituted Dihydroindole

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.8 | Electron-donating capability |

| LUMO Energy | -0.5 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | High kinetic stability |

Note: Values are illustrative and depend on the specific DFT method and basis set used.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netsioc-journal.cn This analysis is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, aromatic C-H stretching, or C-C bond vibrations. By comparing the computed spectrum with an experimental one, a detailed assignment of the spectral bands can be achieved. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies for a Dihydroindole Moiety

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine | ~3400 |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | ~3100-3000 |

| C-H Stretch (Aliphatic) | Propyl & Dihydro-pyrrole | ~2960-2850 |

| C=C Stretch | Benzene Ring | ~1600-1450 |

| C-N Stretch | Amine | ~1350-1250 |

Note: These are unscaled, theoretical frequencies. Experimental values may differ slightly.

Molecular Dynamics (MD) Simulations for System Dynamics and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. youtube.com An MD simulation calculates the trajectory of every atom in the system by solving Newton's equations of motion. This allows researchers to observe conformational changes, molecular flexibility, and interactions with surrounding molecules, such as water or a lipid bilayer. nih.gov For this compound, an MD simulation could reveal how the propyl chain moves and how the entire molecule interacts within a biological environment, providing insights that are not accessible from static models alone. espublisher.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net To build a QSAR model for dihydroindole derivatives, one would first calculate a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.govmsjonline.org A mathematical model is then generated to correlate these descriptors with experimentally measured activity (e.g., enzyme inhibition). benthamscience.comnih.gov A validated QSAR model can be used to predict the activity of untested dihydroindoles, including this compound, and to form hypotheses about the structural features that are most important for their mechanism of action. researchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This technique is central to drug discovery for predicting how a potential drug molecule might interact with its biological target. researchgate.net

In a docking study involving this compound, the molecule would be placed into the binding site of a target protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on estimated binding affinity. aalto.fi The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. thesciencein.org Such studies can guide the optimization of the dihydroindole scaffold to improve its binding potency and selectivity for a specific biological target. nih.gov

Preclinical in Vitro Mechanistic Investigations of Dihydroindole Based Compounds

Receptor Binding Affinity and Selectivity Profiling

The interaction of dihydroindole-based compounds with various receptors is a critical area of investigation to determine their therapeutic potential and selectivity. The conformational flexibility of the dihydroindole ring compared to the planar indole (B1671886) allows for unique binding modes.

Melatonin (B1676174) Receptors

The 2,3-dihydroindole framework has been explored for its potential to modulate melatonin receptors (MT1 and MT2), which are G-protein coupled receptors involved in regulating circadian rhythms. mdpi.comnih.gov The rationale is that modifying the indole ring of melatonin into a dihydroindole structure can alter the conformation of the side chain, potentially influencing receptor affinity and selectivity. mdpi.com

In one study, a series of new 2,3-dihydroindole derivatives were synthesized and evaluated for their binding affinity to human MT1 and MT2 receptors. mdpi.com The binding assays used 2-[¹²⁵I]iodomelatonin as a radioligand in Chinese hamster ovary (CHO) cells stably expressing the human receptors. The results demonstrated that modifications to the dihydroindole core significantly impact receptor affinity. For instance, creating a spirocyclopropane group at the 3-position of the dihydroindole ring was one strategy employed to create conformationally restricted analogs. mdpi.com While many of the synthesized 2,3-dihydromelatonin (B1249714) analogs showed lower affinity compared to melatonin, the research highlights the scaffold's potential for modulation to achieve different receptor subtype selectivity profiles. mdpi.com

| Compound | Modification | MT1 Receptor Ki (nM) | MT2 Receptor Ki (nM) |

|---|---|---|---|

| Melatonin (Reference) | N/A | 0.14 ± 0.02 | 0.10 ± 0.01 |

| Compound 8a | 5-methoxy-2,3-dihydroindole derivative | 104 ± 15 | 120 ± 19 |

| Compound 8f | 5-methoxy-3-methyl-2,3-dihydroindole derivative | >10000 | >10000 |

| Compound 10a | 5-methoxy-3,3-spirocyclopropane-2,3-dihydroindole derivative | 1170 ± 190 | 1340 ± 210 |

Cannabinoid Receptors

The indole scaffold is a cornerstone in the development of synthetic cannabinoid receptor agonists. nih.govstorkapp.me While most prominent examples, such as WIN55212-2, feature an indole ring, the exploration of dihydroindole cores is a logical extension for structure-activity relationship (SAR) studies. limef.com The binding affinity of synthetic cannabinoids is mediated by their interaction with CB1 and CB2 receptors. nih.gov Studies on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA have shown that the position of substituents on the indole core dramatically affects CB1 receptor binding affinity. nih.gov Although specific binding data for 5-propyl-2,3-dihydro-1H-indole at cannabinoid receptors is not prominently documented, the principles derived from indole-based cannabinoids suggest that saturation of the 2,3-double bond would significantly alter the molecule's planarity and electronic distribution, thereby impacting receptor interaction.

Enzyme Inhibition Studies and Mechanistic Elucidation

Dihydroindole derivatives and structurally related compounds like oxindoles have been investigated as inhibitors of various enzymes implicated in disease.

Anti-tubercular Targets

Tuberculosis remains a significant global health threat, necessitating the discovery of novel antibacterial agents. nih.gov The indole framework is a component of several compounds with anti-tubercular properties. nih.govresearchgate.net A notable example involves oxindole (B195798) (1,3-dihydro-2H-indol-2-one) derivatives, which have been identified as a novel series of anti-tubercular agents. doi.org These compounds were designed and synthesized to target decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. In vitro screening against Mycobacterium tuberculosis H37Rv identified several 5-substituted oxindole derivatives with potent activity, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL. doi.org

Another critical anti-tubercular target is MmpL3, a membrane transporter essential for cell wall biosynthesis. Indole-2-carboxamides have been identified as potent inhibitors of MmpL3 and show activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. chemrxiv.org

DNA Gyrase and Topoisomerase IV

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are validated targets for antibiotics like fluoroquinolones. nih.govgenawif.com These enzymes manage DNA topology, which is crucial for replication and transcription. nih.govresearchgate.net Interestingly, indole itself has been shown to inhibit the supercoiling activity of DNA gyrase in vitro. nih.govnih.gov In silico docking studies predict that indole binds to the ATP-binding site of the GyrB subunit. nih.govnih.gov This mechanism mimics that of aminocoumarin antibiotics and prevents the accumulation of double-strand breaks, which is the cytotoxic mechanism of quinolones. nih.gov This suggests that the indole scaffold, and potentially its dihydro-derivatives, could serve as a basis for developing new bacterial topoisomerase inhibitors that function by inhibiting the enzyme's ATPase activity rather than by stabilizing the cleavage complex. nih.gov

Aldose Reductase

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. fabad.org.trnih.gov Under hyperglycemic conditions in diabetes, the excessive flux through this pathway is linked to the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy. mdpi.comwikipedia.org Consequently, aldose reductase inhibitors (ARIs) are a promising therapeutic strategy. nih.govnih.gov Substituted indoles have been explored as a source of ARIs. Studies on a series of indole-based compounds have identified potent inhibitors of the enzyme. The design of these inhibitors often incorporates a carboxymethyl functional group, a key pharmacophore for ARIs, onto an indole scaffold. nih.gov

| Compound | Core Structure | IC50 (µM) for ALR2 |

|---|---|---|

| Stobadine | Hexahydropyrido[4,3-b]indole | >100 |

| Compound 1b | Stobadine with carboxymethyl group | 0.170 |

| Compound 2b | Tetrahydropyrido[4,3-b]indole with carboxymethyl group | 0.086 |

| Compound 3a | Triazino[5,6-b]indole derivative | 0.290 |

Cellular Pathway Modulation Studies in In Vitro Systems

Beyond direct interactions with receptors and enzymes, dihydroindole-based compounds can exert their effects by modulating complex cellular signaling pathways. A key area of study is their ability to induce regulated cell death (RCD).

Regulated Cell Death Induction

RCD is a genetically controlled process essential for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. d-nb.infonih.govmdpi.com Indole compounds, particularly indole-3-carbinol (B1674136) (I3C) and its dimer 3,3′-diindolylmethane (DIM), have been shown to induce apoptosis (a form of RCD) in various human cancer cell lines. mdpi.comnih.gov

The proposed mechanisms for apoptosis induction by these indole derivatives include:

Modulation of NF-κB Signaling : DIM treatment can inhibit the DNA binding activity of the transcription factor NF-κB, leading to the downregulation of target genes involved in cell survival, angiogenesis, and metastasis. mdpi.com

Alteration of Apoptotic Proteins : I3C has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and activate pro-apoptotic proteins like Bax, leading to the activation of the mitochondrial death pathway. mdpi.com

Induction of Cell Cycle Arrest : These compounds can interfere with the cell cycle, often causing an arrest at the G1 phase, which prevents cancer cell proliferation.

Another form of RCD is ferroptosis, an iron-dependent process characterized by the accumulation of lipid peroxides. nih.gov Hydroxyindoles, such as serotonin, have been shown to inhibit ferroptosis, an effect attributed to their ability to act as radical-trapping antioxidants. nih.gov This suggests that the indole nucleus, depending on its substitution pattern, can either promote or inhibit specific cell death pathways.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Methodologies and Relationship Studies

Understanding the relationship between drug concentration (pharmacokinetics, PK) and the resulting biological effect (pharmacodynamics, PD) is fundamental to drug development. Preclinical PK/PD studies aim to establish this link, providing crucial insights into a compound's mechanism of action in a dynamic biological system and guiding the design of in vivo efficacy studies.

For dihydroindole-based compounds, a mechanistic PK/PD approach involves several key methodologies:

In Vitro Target Affinity and Kinetics : This initial step quantifies how strongly and for how long a compound binds to its molecular target (e.g., receptor or enzyme). This data is essential for building models that predict target engagement in vivo.

Cellular Target Engagement Assays : These assays measure the extent to which the compound interacts with its target within a cellular context. This can be done directly, for example, by measuring receptor occupancy, or indirectly by measuring a downstream biomarker.

Exposure-Response Analysis : In preclinical animal models, drug concentrations are measured in plasma and, ideally, in the target tissue over time after dosing. These exposure profiles are then correlated with pharmacodynamic readouts, such as the inhibition of a target enzyme's activity or a change in a physiological marker.

The goal of these studies is to build a quantitative model that links the dose administered to the plasma/tissue concentration, the target engagement, and the ultimate biological or therapeutic effect. This relationship is critical for predicting the time course of drug effects and for understanding the dosing schedules required to achieve and maintain sufficient target modulation for efficacy. For novel dihydroindole-based compounds, establishing a clear PK/PD relationship provides confidence that the observed in vivo effects are due to the intended mechanism of action and helps in translating preclinical findings to clinical settings.

Advanced Materials Science Applications of Dihydroindole Scaffolds

Following a comprehensive search of scientific literature and patent databases, there is currently no specific information available regarding the incorporation of the chemical compound “this compound” into advanced materials. Research on conductive polymers and organic semiconductors often involves the broader classes of indole and dihydroindole (also known as indoline) derivatives; however, studies detailing the use of this specific 5-propyl substituted variant in materials science applications have not been identified.

The indole scaffold is a key component in a variety of functional materials, particularly in the field of organic electronics. Its derivatives are used as monomers to create conductive polymers, such as polyindoles, which are valued for their electrical properties and environmental stability. The properties of these polymers, including conductivity, photoluminescence, and redox activity, can be tuned by adding different functional groups to the indole ring.

While the dihydroindole (indoline) framework is also a crucial structural unit, its applications are most prominently documented in the field of medicinal chemistry for the development of new therapeutic agents.

Although the specific compound this compound is commercially available, its role as a building block in materials science remains unexplored in the available literature. Therefore, detailed research findings, data on its incorporation into polymers or other materials, and corresponding performance metrics are not available to be reported at this time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.